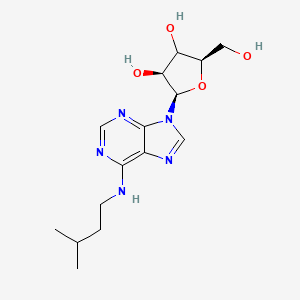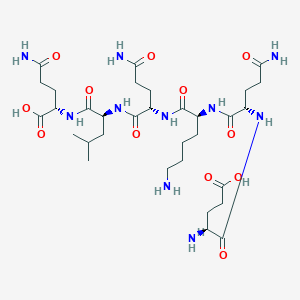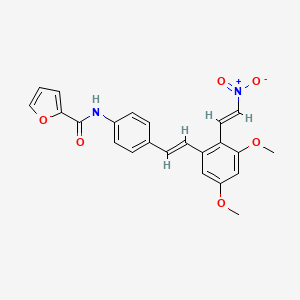
5|A-Androstan-3|A-ol-17-one-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5|A-Androstan-3|A-ol-17-one-d5: is a deuterium-labeled steroid compoundThis compound is often used in scientific research due to its stability and traceability, making it valuable for various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5|A-Androstan-3|A-ol-17-one-d5 involves the incorporation of deuterium atoms into the parent compound, 5|A-Androstan-3|A-ol-17-one. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 5|A-Androstan-3|A-ol-17-one-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: 5|A-Androstan-3|A-ol-17-one-d5 is used as a stable isotope-labeled internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. It helps in the accurate quantification and identification of steroid metabolites .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. It serves as a tracer to investigate the metabolism of steroids in various biological systems .
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of steroid-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion of these drugs .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of steroid-based medications. It ensures the accuracy and consistency of drug formulations .
Mechanism of Action
The mechanism of action of 5|A-Androstan-3|A-ol-17-one-d5 involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it does not exert biological effects directly but serves as a tracer in various biochemical assays. It helps in tracking the metabolic fate of steroids and understanding their interactions with enzymes and receptors .
Comparison with Similar Compounds
5|A-Androstan-3|A-ol-17-one (Epiandrosterone): A naturally occurring steroid with weak androgenic activity.
5|A-Androstan-17|B-ol-3-one (Dihydrotestosterone): A potent androgen involved in the development of male characteristics.
Androsterone: Another steroid hormone with weak androgenic activity.
Uniqueness: 5|A-Androstan-3|A-ol-17-one-d5 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable for studies requiring precise quantification and tracking of steroid metabolites .
Properties
Molecular Formula |
C19H30O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2,13D |
InChI Key |
QGXBDMJGAMFCBF-BXOQJNCRSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)




![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)



![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
